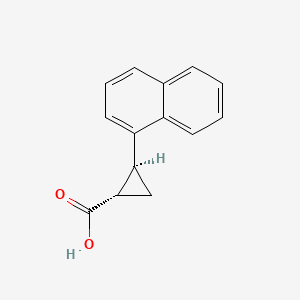
(1S,2S)-2-(Naphthalen-1-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans: is a chiral cyclopropane derivative featuring a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Naphthalene Introduction: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through the carboxylation of a suitable intermediate using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane ring or the naphthalene moiety are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the development of novel materials with unique structural and electronic properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2R)-2-(phenyl)cyclopropane-1-carboxylic acid, trans
- rac-(1R,2R)-2-(biphenyl)cyclopropane-1-carboxylic acid, trans
- rac-(1R,2R)-2-(anthracen-1-yl)cyclopropane-1-carboxylic acid, trans
Uniqueness
rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to other similar compounds
Propiedades
Fórmula molecular |
C14H12O2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(1S,2S)-2-naphthalen-1-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13H,8H2,(H,15,16)/t12-,13+/m1/s1 |
Clave InChI |
YQPCJQVAXDLWGR-OLZOCXBDSA-N |
SMILES isomérico |
C1[C@@H]([C@H]1C(=O)O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1C(C1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


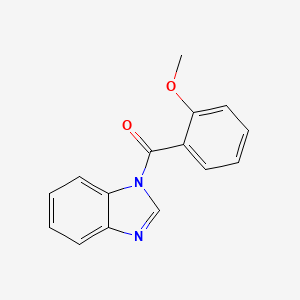
![(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester](/img/structure/B14798109.png)
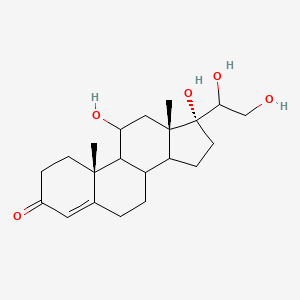
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
![(2E)-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14798124.png)
![4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(pyridin-3-ylmethylamino)diazinan-3-one;hydrochloride](/img/structure/B14798130.png)
![3-chloro-N'-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14798135.png)
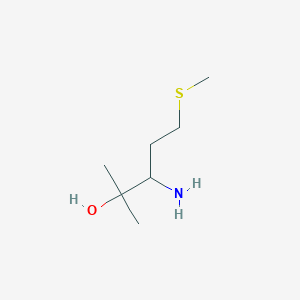
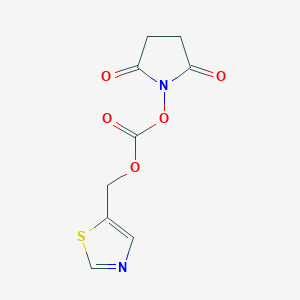

![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)
![2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)


